N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]prop-2-enamide
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Overview
Description
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]prop-2-enamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
2-(3-(hydroxyimino)methyl)-1H-indole: Known for its antioxidant properties.
N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]acetamide: Exhibits potent inhibitory activity against melanoma cell proliferation.
Uniqueness
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]prop-2-enamide is unique due to its specific structural features that allow for a wide range of chemical reactions and biological activities. Its versatility in synthetic applications and potential therapeutic benefits make it a compound of significant interest in various fields of research.
Properties
CAS No. |
1305857-58-2 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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